n-Propyl 2-pyridyl disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

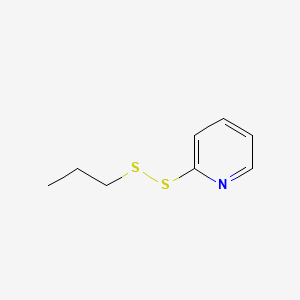

N-Propyl 2-pyridyl disulfide, also known as this compound, is a useful research compound. Its molecular formula is C8H11NS2 and its molecular weight is 185.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

n-Propyl 2-pyridyl disulfide has been investigated for its antimicrobial properties. Research indicates that disulfides exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. A study highlighted the synthesis of several aryl-alkyl disulfides, including derivatives of this compound, which demonstrated varying degrees of inhibition against these bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays, revealing promising results for compounds with similar structures .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes and interference with essential metabolic processes. This is attributed to the compound's ability to form reactive thiol species upon reduction, which can modify key cellular proteins and enzymes .

Polymer Science

Nanotherapeutic Applications

Recent advancements in polymer chemistry have led to the development of pyridyl disulfide functionalized polymers. These materials leverage the reactivity of the disulfide bond to create nanotherapeutic platforms capable of targeted drug delivery. The incorporation of this compound into polymer backbones allows for the conjugation of various therapeutic agents, enhancing their stability and bioavailability .

Case Study: Drug Delivery Systems

A notable case study involved the use of pyridyl disulfide-functionalized polymers in delivering anticancer drugs. The polymers demonstrated controlled release profiles, with drug release triggered by the reduction of disulfide bonds in the presence of intracellular thiols. This approach significantly improved the therapeutic index of the encapsulated drugs while minimizing systemic toxicity .

Biochemical Applications

Protein Labeling and Modification

This compound has been utilized in biochemical research for labeling proteins through selective modification of disulfide bridges. This technique enhances the detection and analysis of proteins using advanced imaging methods such as nuclear magnetic resonance (NMR) spectroscopy. The ability to introduce labels without compromising protein structure is crucial for studying protein interactions and dynamics .

Enzyme Inhibition Studies

The compound has also been employed in enzyme inhibition studies, particularly focusing on cysteine proteases. By modifying active site cysteine residues through reaction with this compound, researchers can elucidate enzyme mechanisms and identify potential therapeutic targets for diseases involving dysregulated protease activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 30 | 8 |

| n-Propyl 3-pyridazinyldisulfide | Mycobacterium tuberculosis | 25 | 4 |

| Aryl-alkyl disulfides | Escherichia coli | 20 | 16 |

Table 2: Polymer Therapeutics Utilizing Pyridyl Disulfides

| Polymer Type | Drug Encapsulated | Release Profile |

|---|---|---|

| Pyridyl Disulfide-Polymer A | Doxorubicin | Controlled release |

| Pyridyl Disulfide-Polymer B | Paclitaxel | Triggered by thiols |

Eigenschaften

CAS-Nummer |

60681-90-5 |

|---|---|

Molekularformel |

C8H11NS2 |

Molekulargewicht |

185.3 g/mol |

IUPAC-Name |

2-(propyldisulfanyl)pyridine |

InChI |

InChI=1S/C8H11NS2/c1-2-7-10-11-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

GGBIMBICBVPVDL-UHFFFAOYSA-N |

SMILES |

CCCSSC1=CC=CC=N1 |

Kanonische SMILES |

CCCSSC1=CC=CC=N1 |

Key on ui other cas no. |

60681-90-5 |

Synonyme |

n-propyl 2-pyridyl disulfide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.